Montelukast Sulfone

Vue d'ensemble

Description

Montelukast sulfone is a synthetic compound derived from montelukast, a leukotriene receptor antagonist that is used to treat asthma and allergies. Montelukast sulfone is a highly potent and selective agonist of the cysteinyl leukotriene receptor CysLT1, and has been studied for its potential therapeutic applications in asthma, allergies, and other inflammatory diseases.

Applications De Recherche Scientifique

Asthma Management

Scientific Field

Pharmacology and Respiratory Medicine

Summary of Application

Montelukast Sulfone is utilized in asthma management as an add-on therapy to inhaled corticosteroids (ICS). It is particularly effective in improving control of mild to moderate asthma compared with ICS monotherapy .

Experimental Procedures

Clinical trials often employ randomized controlled methodologies, comparing Montelukast Sulfone/ICS with ICS monotherapy or active controls over a period of 12 weeks or more. The focus is on clinical outcomes like exacerbation rates .

Results and Data Analysis

Studies have shown that Montelukast Sulfone/ICS is clinically more effective than ICS alone. One study demonstrated the ICS sparing potential of Montelukast Sulfone, indicating similar safety profiles between Montelukast Sulfone/ICS and ICS monotherapy .

Allergic Rhinitis Treatment

Scientific Field

Allergology

Summary of Application

Montelukast Sulfone is used to treat seasonal allergic rhinitis due to its anti-inflammatory properties and ability to prevent exercise-induced bronchoconstriction .

Experimental Procedures

The application involves oral administration of Montelukast Sulfone, with dosage and efficacy monitored through patient symptom tracking and lung function tests .

Results and Data Analysis

Patients report reduced symptoms of allergic rhinitis and improved lung function, showcasing Montelukast Sulfone’s effectiveness in managing allergic responses .

Cardiovascular Disease Research

Scientific Field

Cardiovascular Pharmacology

Summary of Application

Montelukast Sulfone is being explored for its potential in treating cardiovascular diseases, particularly myocardial infarction, due to its anti-inflammatory effects .

Experimental Procedures

Research includes in vitro studies and clinical trials assessing the impact of Montelukast Sulfone on inflammatory markers and cardiac function post-myocardial infarction .

Results and Data Analysis

Initial results suggest that Montelukast Sulfone may have beneficial effects in cardiovascular diseases, warranting further investigation into its repurposing .

Drug-Drug Interaction Studies

Scientific Field

Clinical Pharmacokinetics

Summary of Application

Montelukast Sulfone is studied for its drug-drug interaction potential, especially its inhibitory effects on cytochrome P450 enzymes, which are crucial for drug metabolism .

Experimental Procedures

In vitro assays using human liver microsomes assess the CYP inhibition potential of Montelukast Sulfone, with LC-MS/MS methods employed for analysis .

Results and Data Analysis

Montelukast Sulfone exhibits significant inhibition of CYP2C8 and CYP3A4, highlighting the need for careful consideration of potential drug-drug interactions in polypharmacy .

Development of Analytical Methods

Scientific Field

Analytical Chemistry

Summary of Application

Montelukast Sulfone is the subject of analytical method development for its quantification and stability assessment in pharmaceutical formulations .

Experimental Procedures

Stability-indicating HPLC methods are designed and validated according to ICH guidelines, focusing on parameters like accuracy, precision, and robustness .

Results and Data Analysis

The developed HPLC methods are proven to be reliable for the determination of Montelukast Sulfone in various dosage forms, ensuring quality control in pharmaceutical manufacturing .

These applications demonstrate the versatility of Montelukast Sulfone in scientific research and its potential impact across different fields of medicine and pharmacology.

Asthma Phenotype Intervention

Scientific Field

Respiratory Medicine and Genetics

Summary of Application

Montelukast Sulfone is investigated for its selective intervention in specific asthma phenotypes, which are defined by unique interactions between genetic and environmental factors .

Experimental Procedures

The research involves identifying asthma phenotypes and administering Montelukast Sulfone to assess its efficacy in altering the course of the disease based on the phenotype .

Results and Data Analysis

Preliminary findings suggest that Montelukast Sulfone may be beneficial in certain asthma phenotypes, but further research is needed to confirm these results and understand the underlying mechanisms .

Molecular Pharmaceutics and Technological Formulations

Scientific Field

Pharmaceutical Technology

Summary of Application

Montelukast Sulfone is the focus of studies aimed at enhancing its performance through molecular pharmaceutics and the development of new technological formulations .

Experimental Procedures

This includes the formation of supramolecular adducts with cyclodextrins, encapsulation in nanoparticles, and liposomes to improve bioavailability and stability .

Results and Data Analysis

These innovative strategies have shown promise in creating more patient-compliant dosage forms and improving the therapeutic efficacy of Montelukast Sulfone .

Exercise-Induced Asthma Therapy

Scientific Field

Sports Medicine

Summary of Application

Montelukast Sulfone is considered for therapy in exercise-induced asthma, where it may help prevent bronchoconstriction triggered by physical activity .

Experimental Procedures

Patients with exercise-induced asthma are treated with Montelukast Sulfone, and their respiratory function is monitored during and after exercise .

Results and Data Analysis

The use of Montelukast Sulfone has been associated with a reduction in exercise-induced respiratory symptoms, indicating its potential as a therapeutic agent in this context .

Propriétés

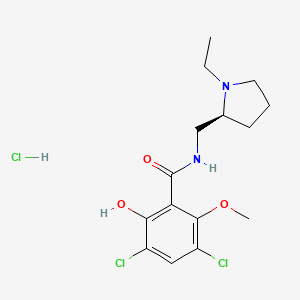

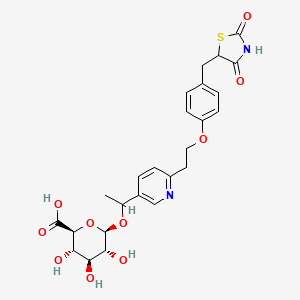

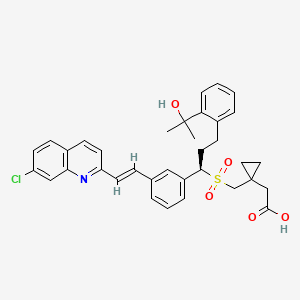

IUPAC Name |

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfonylmethyl]cyclopropyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36ClNO5S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(43(41,42)23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10+/t32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSYLIWVHJBIYCX-TZIWLTJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)S(=O)(=O)CC5(CC5)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)S(=O)(=O)CC5(CC5)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H36ClNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Montelukast Sulfone | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-O-[2-(Acetylamino)-3-O-benzoyl-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranosyl]-N-9-Fmoc-L-serine Phenacyl Ester](/img/structure/B1141059.png)

![methyl (2S,3S,4S,5S)-5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1141061.png)